molecular formula C10H14BrN B14351853 Benzenamine, 2-bromo-N,N-diethyl- CAS No. 90944-48-2

Benzenamine, 2-bromo-N,N-diethyl-

Cat. No.: B14351853
CAS No.: 90944-48-2
M. Wt: 228.13 g/mol
InChI Key: JVJKMLRIMWPFHK-UHFFFAOYSA-N
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Description

Benzenamine, 2-bromo-N,N-diethyl- (IUPAC name: 2-bromo-N,N-diethylaniline) is a substituted aromatic amine with a bromine atom at the ortho position and two ethyl groups attached to the nitrogen. This compound is structurally characterized by:

  • Molecular formula: $ \text{C}{10}\text{H}{14}\text{BrN} $ (inferred from analogs like 4-bromo-N,N-diethylaniline ).
  • Molecular weight: ~228.13 g/mol (calculated based on para-substituted diethyl analog ).
  • Key features: The bromine substituent at the ortho position introduces steric and electronic effects, while the diethyl groups enhance lipophilicity compared to smaller alkyl substituents (e.g., methyl).

Properties

CAS No.

90944-48-2

Molecular Formula

C10H14BrN

Molecular Weight

228.13 g/mol

IUPAC Name

2-bromo-N,N-diethylaniline

InChI

InChI=1S/C10H14BrN/c1-3-12(4-2)10-8-6-5-7-9(10)11/h5-8H,3-4H2,1-2H3

InChI Key

JVJKMLRIMWPFHK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=CC=C1Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 2-bromo-N,N-diethyl- typically involves the bromination of N,N-diethylbenzenamine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction conditions often include the use of a solvent such as carbon tetrachloride or chloroform, and the reaction is usually conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of Benzenamine, 2-bromo-N,N-diethyl- may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures a consistent supply of the compound and can be optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 2-bromo-N,N-diethyl- undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used, often in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed, usually in anhydrous solvents.

Major Products Formed

    Substitution: Products include N,N-diethylbenzenamine derivatives with different substituents replacing the bromine atom.

    Oxidation: Products can include nitro compounds, quinones, or other oxidized derivatives.

    Reduction: The primary product is N,N-diethylbenzenamine.

Scientific Research Applications

Benzenamine, 2-bromo-N,N-diethyl- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 2-bromo-N,N-diethyl- involves its interaction with various molecular targets. The bromine atom and the diethyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity and function. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key differences between 2-bromo-N,N-diethylaniline and analogous brominated anilines:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Substituents (Position, Groups) Boiling Point (K) Key Characteristics
2-Bromo-N,N-diethylaniline $ \text{C}{10}\text{H}{14}\text{BrN} $ 228.13* - 2-Bromo, N,N-diethyl - Higher lipophilicity; steric hindrance at ortho position
2-Bromo-N,N-dimethylaniline $ \text{C}{8}\text{H}{10}\text{BrN} $ 200.079 698-00-0 2-Bromo, N,N-dimethyl - Lower molecular weight; reduced steric bulk
4-Bromo-N,N-dimethylaniline $ \text{C}{8}\text{H}{10}\text{BrN} $ 200.076 586-77-6 4-Bromo, N,N-dimethyl 537.2 Para-bromo allows resonance stabilization; higher thermal stability
4-Bromo-N,N-diethylaniline $ \text{C}{10}\text{H}{14}\text{BrN} $ 228.129 2052-06-4 4-Bromo, N,N-diethyl - Similar molecular weight to target; para substitution reduces steric effects
2-Bromoaniline $ \text{C}{6}\text{H}{6}\text{BrN} $ 172.023 615-36-1 2-Bromo, NH$_2$ - Unsubstituted amine; higher reactivity in nucleophilic reactions

*Calculated based on para-substituted diethyl analog .

Key Comparative Insights :

Substituent Position :

  • Ortho vs. Para Bromine :

  • In contrast, para-substituted analogs (e.g., 4-bromo-N,N-dimethylaniline) allow for resonance stabilization, enhancing electronic effects . Diethyl vs. Dimethyl Groups:
  • Diethyl substituents increase molecular weight and lipophilicity compared to dimethyl analogs. This may influence solubility and bioavailability .

Reactivity :

  • The unsubstituted amine in 2-bromoaniline (NH$_2$) is more reactive in coupling reactions (e.g., diazotization) compared to N,N-dialkylated derivatives. The diethyl groups in the target compound may reduce nucleophilicity due to steric and electronic effects .
  • Bromine at the ortho position can direct electrophilic substitution reactions to the para position, whereas para-bromo derivatives may exhibit different regioselectivity .

Physical Properties :

  • Boiling Points : The para-substituted 4-bromo-N,N-dimethylaniline has a documented boiling point of 537.2 K (264°C) . The target compound’s boiling point is expected to be higher than dimethyl analogs due to increased molecular weight but lower than para-diethyl derivatives due to steric effects.
  • Solubility : Diethyl groups likely reduce water solubility compared to dimethyl or unsubstituted amines, aligning with trends in lipophilicity .

Synthetic Utility :

  • Schiff Base Formation : Brominated anilines are precursors to Schiff bases (e.g., ). The target compound’s diethyl groups may slow condensation reactions compared to less hindered analogs .
  • Cross-Coupling Reactions : Bromine at the ortho position makes the compound a candidate for Suzuki-Miyaura coupling, though steric hindrance from diethyl groups may necessitate optimized conditions .

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